Pomalidomide-PEG3-C2-NH2 (TFA)
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Overview
Description
Pomalidomide-PEG3-C2-NH2 (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a 3-unit polyethylene glycol (PEG) linker. This compound is used in PROTAC (Proteolysis Targeting Chimera) technology, which is a novel approach in drug discovery and development .
Mechanism of Action
Target of Action
The primary target of Pomalidomide-PEG3-C2-NH2 (TFA) is Cereblon . Cereblon is a protein that serves as a substrate receptor for the CRL4 E3 ubiquitin ligase .
Mode of Action
Pomalidomide-PEG3-C2-NH2 (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based Cereblon ligand and a 3-unit PEG linker . This compound is used in PROTAC (Proteolysis-Targeting Chimera) technology . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway affected by Pomalidomide-PEG3-C2-NH2 (TFA) is the ubiquitin-proteasome system . By recruiting an E3 ubiquitin ligase to the target protein, this compound facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The downstream effects of this process depend on the specific function of the target protein.
Pharmacokinetics
The compound is soluble in dmso, ethanol, and water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of Pomalidomide-PEG3-C2-NH2 (TFA)'s action depend on the specific target protein. By inducing the degradation of the target protein, this compound can alter cellular processes in which the target protein is involved .
Action Environment
The compound is stable at -20°c and should be stored under nitrogen, away from moisture These storage conditions suggest that the compound’s stability could be influenced by temperature and humidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG3-C2-NH2 (TFA) involves multiple steps. The process typically starts with the preparation of Pomalidomide, followed by the attachment of the PEG linker and the final conjugation with the cereblon ligand. The reaction conditions often require the use of coupling agents and suitable solvents to achieve high purity and yield .
Industrial Production Methods
Industrial production of Pomalidomide-PEG3-C2-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, simplicity, and high yield. The compound is usually stored at low temperatures to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG3-C2-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Pomalidomide-PEG3-C2-NH2 (TFA) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
- Pomalidomide-PEG4-C2-NH2 hydrochloride
- Pomalidomide-PEG3-NH2 hydrochloride
- Pomalidomide-PEG3-C2-NH2
Uniqueness
Pomalidomide-PEG3-C2-NH2 (TFA) is unique due to its specific PEG linker length and the presence of the trifluoroacetic acid (TFA) counterion. These features enhance its solubility and stability, making it more effective in PROTAC applications compared to similar compounds .
Properties
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7.C2HF3O2/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;3-2(4,5)1(6)7/h1-3,16,23H,4-13,22H2,(H,24,26,27);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYDGLGSAUHERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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